molecular formula C17H18ClN3O B14452480 Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride CAS No. 72612-05-6

Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride

Cat. No.: B14452480
CAS No.: 72612-05-6
M. Wt: 315.8 g/mol
InChI Key: AWTJNRUKFLCJTA-UHFFFAOYSA-N
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Description

Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride is a compound that combines the nicotinamide moiety with an indole derivative. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride typically involves the reaction of nicotinamide with 3-(3-indolyl)propylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: A suitable solvent such as ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: In some cases, a catalyst may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indoline derivatives.

Scientific Research Applications

Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nicotinamide part of the molecule may influence cellular processes such as DNA repair and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler form without the indole moiety.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Nicotinamide riboside: A derivative of nicotinamide with different biological activities.

Uniqueness

Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride is unique due to the combination of the nicotinamide and indole moieties, which may confer distinct biological activities and therapeutic potential compared to its individual components.

Properties

CAS No.

72612-05-6

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

N-[3-(1H-indol-3-yl)propyl]pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C17H17N3O.ClH/c21-17(14-6-3-9-18-11-14)19-10-4-5-13-12-20-16-8-2-1-7-15(13)16;/h1-3,6-9,11-12,20H,4-5,10H2,(H,19,21);1H

InChI Key

AWTJNRUKFLCJTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCNC(=O)C3=CN=CC=C3.Cl

Origin of Product

United States

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